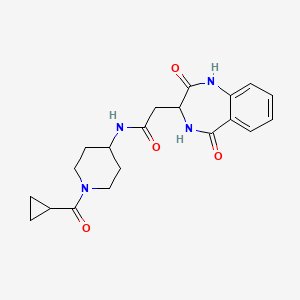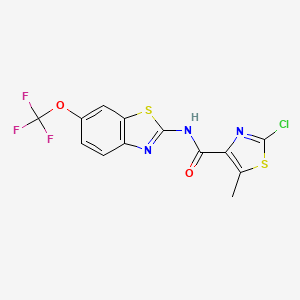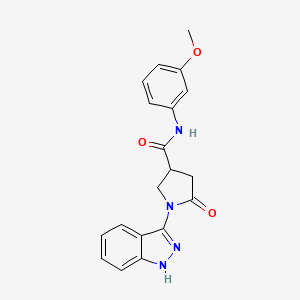![molecular formula C18H11Cl2F3N2O2 B11026916 3-(2,6-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11026916.png)
3-(2,6-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the oxazole family, characterized by its intricate structure. Let’s break it down:
Name: 3-(2,6-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Molecular Formula: CHClFNO
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with 2,6-dichloro-4-trifluoromethyl aniline, which undergoes diazotization to form the corresponding diazonium salt. This diazonium salt then condenses with diethyl cyanoacetate, leading to the formation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)oxazole .
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of functional groups like amides and halogens.
Substitution Reactions: The chlorinated phenyl groups are susceptible to substitution reactions.
Common Reagents and Conditions: Reactions may involve palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura coupling) using boron reagents.
Major Products:: The major products depend on the specific reaction conditions. For example, coupling with aryl or heteroaryl boron reagents can yield diverse derivatives.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for designing novel molecules.
Functional Materials: Its unique structure makes it valuable for creating functional materials.
Biological Studies: Investigating its interactions with biological targets.
Drug Discovery: Screening for potential drug candidates.
Agrochemicals: Potential insecticides or fungicides.
Materials Science: Incorporation into polymers or coatings.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific cellular targets, affecting pathways related to its functional groups.
Comparison with Similar Compounds
While this compound stands out due to its trifluoromethyl-substituted phenyl group and oxazole ring, similar compounds include other oxazoles, amides, and halogenated aromatics.
Properties
Molecular Formula |
C18H11Cl2F3N2O2 |
|---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c1-9-14(16(25-27-9)15-12(19)6-3-7-13(15)20)17(26)24-11-5-2-4-10(8-11)18(21,22)23/h2-8H,1H3,(H,24,26) |
InChI Key |
VGPGJDXAUQWITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11026833.png)
![N-(1-benzylpiperidin-4-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11026840.png)
![3-(6-chloro-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11026847.png)
![6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11026852.png)

![3-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11026855.png)
![(1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026863.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11026870.png)



![Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11026888.png)
![Methyl 5-(2-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11026893.png)
![3-(4-chlorophenyl)-1-(2-propynyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11026908.png)
